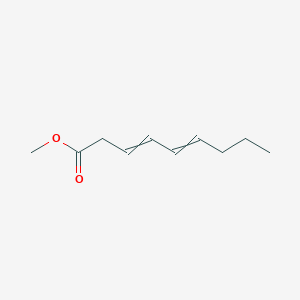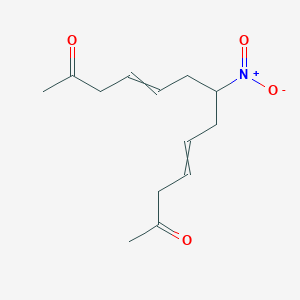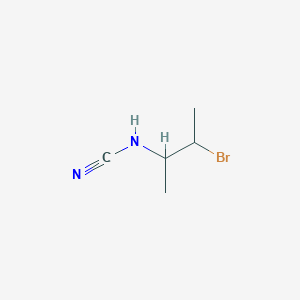
(3-Bromobutan-2-yl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromobutan-2-yl)cyanamide is an organic compound with the molecular formula C4H7BrN2 It is a derivative of cyanamide, where the cyanamide group is attached to a bromobutan-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobutan-2-yl)cyanamide typically involves the reaction of 3-bromobutan-2-one with cyanamide under specific conditions. One common method is to react 3-bromobutan-2-one with cyanamide in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromobutan-2-yl)cyanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as cyanide ions, leading to the formation of nitriles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium or potassium cyanide in ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitriles: Formed through nucleophilic substitution reactions.
Amines: Formed through reduction reactions.
Heterocycles: Formed through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
(3-Bromobutan-2-yl)cyanamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as anticancer and antiviral agents.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (3-Bromobutan-2-yl)cyanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyanamide group can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can lead to the formation of various products with different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chlorobutan-2-yl)cyanamide: Similar structure but with a chlorine atom instead of bromine.
(3-Iodobutan-2-yl)cyanamide: Similar structure but with an iodine atom instead of bromine.
(3-Fluorobutan-2-yl)cyanamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-Bromobutan-2-yl)cyanamide is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
90304-07-7 |
|---|---|
Molekularformel |
C5H9BrN2 |
Molekulargewicht |
177.04 g/mol |
IUPAC-Name |
3-bromobutan-2-ylcyanamide |
InChI |
InChI=1S/C5H9BrN2/c1-4(6)5(2)8-3-7/h4-5,8H,1-2H3 |
InChI-Schlüssel |
XKCJPUWWJPQRIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)Br)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
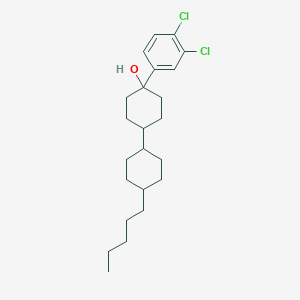
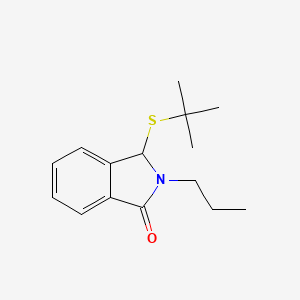

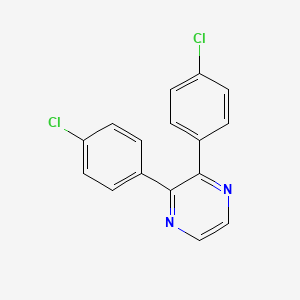
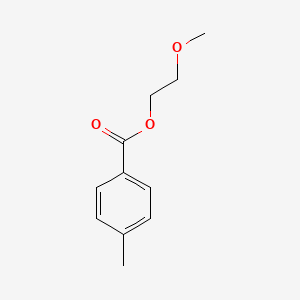
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
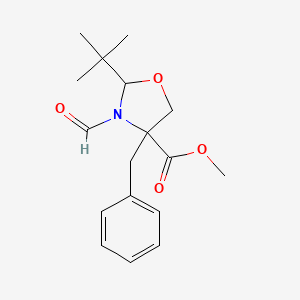
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
